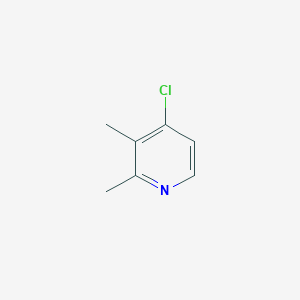

4-Chloro-2,3-dimethylpyridine

説明

Structure

3D Structure

特性

IUPAC Name |

4-chloro-2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWLNMWPSHIDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627348 | |

| Record name | 4-Chloro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315496-27-6 | |

| Record name | 4-Chloro-2,3-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315496-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,3-dimethylpyridine

Introduction

4-Chloro-2,3-dimethylpyridine, a key heterocyclic building block, is of significant interest to researchers and professionals in the pharmaceutical and agrochemical industries. Its unique substitution pattern makes it a valuable precursor for the synthesis of a range of complex molecules, including active pharmaceutical ingredients (APIs) and novel crop protection agents. The strategic introduction of a chlorine atom at the 4-position of the 2,3-dimethylpyridine (2,3-lutidine) scaffold provides a reactive handle for further functionalization through nucleophilic aromatic substitution reactions. This guide provides an in-depth exploration of the primary synthetic pathways to 4-Chloro-2,3-dimethylpyridine, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methodologies.

Strategic Approaches to the Synthesis of 4-Chloro-2,3-dimethylpyridine

The synthesis of 4-Chloro-2,3-dimethylpyridine can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. This guide will focus on three primary and field-proven synthetic routes:

-

Synthesis via Chlorination of 2,3-Dimethylpyridine N-oxide: A robust and widely employed method that proceeds through the initial activation of the pyridine ring by N-oxidation.

-

Synthesis from 4-Nitro-2,3-dimethylpyridine N-oxide: An alternative pathway that leverages the displacement of a nitro group, offering a different strategic approach to the target molecule.

-

Synthesis via Sandmeyer Reaction of 4-Amino-2,3-dimethylpyridine: A classic transformation in aromatic chemistry, providing a route from an amino-substituted precursor.

Pathway 1: Synthesis via Chlorination of 2,3-Dimethylpyridine N-oxide

This is arguably the most common and versatile route for the preparation of 4-Chloro-2,3-dimethylpyridine. The initial N-oxidation of 2,3-dimethylpyridine enhances the reactivity of the pyridine ring, facilitating subsequent chlorination at the 4-position. The final step involves the deoxygenation of the resulting N-oxide to yield the target compound.

Conceptual Workflow

Caption: Workflow for the synthesis of 4-Chloro-2,3-dimethylpyridine from 2,3-Dimethylpyridine.

Step 1: N-Oxidation of 2,3-Dimethylpyridine

The activation of the pyridine ring is achieved through the formation of the N-oxide. This transformation alters the electronic properties of the ring, making the 4-position more susceptible to electrophilic attack and subsequent nucleophilic substitution.

Experimental Protocol:

-

To a solution of 2,3-dimethylpyridine (100 mmol) in glacial acetic acid (100 mL), add 30% hydrogen peroxide (110 mmol) dropwise at a temperature maintained between 70-80°C.

-

After the addition is complete, continue stirring the reaction mixture at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dimethylpyridine N-oxide as a solid.

Step 2: Chlorination of 2,3-Dimethylpyridine N-oxide

The introduction of the chlorine atom at the 4-position is a critical step. Several chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) being a common choice.

Experimental Protocol:

-

Carefully add 2,3-dimethylpyridine N-oxide (100 mmol) in portions to an excess of phosphorus oxychloride (300 mmol) with stirring in a flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a cold, concentrated solution of sodium hydroxide or sodium carbonate to a pH of 8-9.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-2,3-dimethylpyridine N-oxide.

For a more environmentally benign and scalable approach, solvent-free chlorination using equimolar POCl₃ in a sealed reactor can be employed, which simplifies workup and reduces waste.[1]

Step 3: Deoxygenation of 4-Chloro-2,3-dimethylpyridine N-oxide

The final step is the removal of the N-oxide to furnish the target 4-Chloro-2,3-dimethylpyridine. This reduction can be accomplished using various reagents, with phosphorus trichloride (PCl₃) being effective.

Experimental Protocol:

-

Dissolve 4-chloro-2,3-dimethylpyridine N-oxide (100 mmol) in a suitable solvent such as chloroform or dichloromethane (200 mL).

-

Cool the solution in an ice bath and add phosphorus trichloride (110 mmol) dropwise, maintaining the temperature below 10°C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization to yield pure 4-Chloro-2,3-dimethylpyridine.

| Step | Starting Material | Reagents | Typical Yield | Key Considerations |

| N-Oxidation | 2,3-Dimethylpyridine | H₂O₂, Acetic Acid | 85-95% | Temperature control is crucial to prevent runaway reactions. |

| Chlorination | 2,3-Dimethylpyridine N-oxide | POCl₃ | 70-85% | Use of excess POCl₃ ensures complete conversion but requires careful quenching. |

| Deoxygenation | 4-Chloro-2,3-dimethylpyridine N-oxide | PCl₃ | 80-90% | The reaction is exothermic; slow addition of PCl₃ at low temperature is recommended. |

Pathway 2: Synthesis from 4-Nitro-2,3-dimethylpyridine N-oxide

This pathway offers an alternative route where a nitro group at the 4-position is displaced by a chloride ion. This can be advantageous if the 4-nitro derivative is readily available or if the direct chlorination of the N-oxide proves to be problematic.

Conceptual Workflow

Caption: Workflow for the synthesis of 4-Chloro-2,3-dimethylpyridine from 4-Nitro-2,3-dimethylpyridine N-oxide.

Step 1: Nitration of 2,3-Dimethylpyridine N-oxide

The introduction of a nitro group at the 4-position is achieved using standard nitrating conditions.

Experimental Protocol:

-

To a mixture of concentrated sulfuric acid and fuming nitric acid (a "nitrating mixture") cooled to 0°C, slowly add 2,3-dimethylpyridine N-oxide with stirring, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, the reaction mixture is heated to 90-100°C for several hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a base, such as sodium hydroxide or ammonium hydroxide, which will precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-nitro-2,3-dimethylpyridine N-oxide.[2]

Step 2: Chloro-denitration of 4-Nitro-2,3-dimethylpyridine N-oxide

The displacement of the nitro group with a chloride ion can be achieved using various chlorinating agents. A common method involves the use of acetyl chloride.

Experimental Protocol:

-

Suspend 4-nitro-2,3-dimethylpyridine N-oxide (100 mmol) in a suitable solvent like chloroform or neat acetyl chloride.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully add it to a cold saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to give 4-chloro-2,3-dimethylpyridine N-oxide.[3]

Alternatively, a mixture of sodium chloride and hydrochloric acid in acetonitrile with a phase transfer catalyst can also be effective for this transformation.[3]

Step 3: Deoxygenation of 4-Chloro-2,3-dimethylpyridine N-oxide

This step is identical to that described in Pathway 1.

| Step | Starting Material | Reagents | Typical Yield | Key Considerations |

| Nitration | 2,3-Dimethylpyridine N-oxide | H₂SO₄, HNO₃ | 80-90% | Careful control of temperature during addition and heating is essential for safety and yield. |

| Chloro-denitration | 4-Nitro-2,3-dimethylpyridine N-oxide | Acetyl Chloride | 75-85% | The reaction may produce corrosive byproducts; ensure proper ventilation. |

Pathway 3: Synthesis via Sandmeyer Reaction of 4-Amino-2,3-dimethylpyridine

The Sandmeyer reaction is a powerful tool for the conversion of an amino group on an aromatic ring into a variety of functional groups, including halogens.[4][5] This pathway involves the diazotization of 4-amino-2,3-dimethylpyridine followed by the copper(I) chloride-catalyzed displacement of the diazonium group.

Conceptual Workflow

Caption: Workflow for the synthesis of 4-Chloro-2,3-dimethylpyridine via the Sandmeyer reaction.

Step 1: Diazotization of 4-Amino-2,3-dimethylpyridine

The formation of the diazonium salt is a critical first step and must be carried out at low temperatures to prevent its decomposition.[6][7]

Experimental Protocol:

-

Dissolve 4-amino-2,3-dimethylpyridine (100 mmol) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (105 mmol) dropwise, keeping the temperature of the reaction mixture below 5°C.

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Step 2: Sandmeyer Reaction

The displacement of the diazonium group with chloride is catalyzed by copper(I) chloride.[8]

Experimental Protocol:

-

In a separate flask, prepare a solution of copper(I) chloride (120 mmol) in concentrated hydrochloric acid.

-

Cool this solution to 0-5°C.

-

Slowly add the freshly prepared cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C until the gas evolution ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

-

Wash the organic extract with water, followed by a dilute sodium hydroxide solution to remove any acidic impurities, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain 4-Chloro-2,3-dimethylpyridine.

| Step | Starting Material | Reagents | Typical Yield | Key Considerations |

| Diazotization | 4-Amino-2,3-dimethylpyridine | NaNO₂, HCl | (Used in situ) | Strict temperature control is paramount to prevent premature decomposition of the diazonium salt. |

| Sandmeyer Reaction | 2,3-Dimethylpyridine-4-diazonium salt | CuCl, HCl | 60-75% | The efficiency of the reaction is highly dependent on the quality of the diazonium salt solution and the activity of the copper catalyst. |

Conclusion

The synthesis of 4-Chloro-2,3-dimethylpyridine can be effectively achieved through several well-established pathways. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and available starting materials. The route via chlorination of 2,3-dimethylpyridine N-oxide is often favored for its reliability and high yields. The Sandmeyer reaction provides a classic alternative, particularly when the corresponding amino-substituted pyridine is readily accessible. A thorough understanding of the reaction mechanisms and careful control of the experimental parameters are crucial for the successful synthesis of this important chemical intermediate.

References

-

Wang, B. et al. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(8), 14799-14808. Available from: [Link]

- Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process. Google Patents.

-

Bunton, C. A., et al. (1959). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH with formation of pyridyl triflates. Journal of the Chemical Society, 3293. Available from: [Link]

- Chlorination process of pyridine derivatives. Google Patents.

-

Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 273. Available from: [Link]

-

Kalatzis, E., & Mastrokalos, C. (1977). Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5.l Kin- etics of the Diazotisation of Substituted 2-Aminopyridine a. Journal of the Chemical Society, Perkin Transactions 2, 53. Available from: [Link]

- Preparation of chlorinated pyridines. Google Patents.

- Process for the preparation of 4-chloropyridine-n-oxides. Google Patents.

-

Gheorghiu, M. D., et al. (2000). THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. Revue Roumaine de Chimie, 45(10), 977-983. Available from: [Link]

-

Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(2), 98-107. Available from: [Link]

-

Singh, J., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(9), 3749-3774. Available from: [Link]

-

OChemOnline. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration [Video]. YouTube. Available from: [Link]

-

Bozinovic, N. S. (2024). 4-Chloropyridine Hydrochloride. Encyclopedia of Reagents for Organic Synthesis. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

PubChem. 4-Chloro-2,3-dimethyl-1-oxidopyridin-1-ium. Available from: [Link]

-

Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2013). SciSpace. Available from: [Link]

- Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents.

- Method for synthesizing 4-chloro-pyridine. (2013). Patsnap.

- Synthesis method of 2-amino-4, 6-dimethylpyridine. Google Patents.

Sources

- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 3. 4-Chloro-2,3-dimethylpyridine 1-oxide synthesis - chemicalbook [chemicalbook.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 4-Chloro-2,3-dimethylpyridine N-oxide

CAS Number: 59886-90-7

Abstract: This document provides a comprehensive technical overview of 4-Chloro-2,3-dimethylpyridine N-oxide, a pivotal heterocyclic building block in modern synthetic chemistry. With a focus on practical application and mechanistic understanding, this guide is intended for researchers, chemists, and process development scientists. We will delve into its synthesis, structural characterization, critical applications in drug discovery, and essential safety and handling protocols. The insights provided are grounded in established chemical principles to empower users to confidently and effectively utilize this versatile intermediate.

Introduction and Strategic Importance

4-Chloro-2,3-dimethylpyridine N-oxide is a substituted pyridine derivative whose true value lies in the strategic activation of the pyridine ring. The N-oxide functionality serves a dual purpose: it modulates the electronic properties of the ring and acts as a synthetic handle for further transformations.[1] While pyridine itself is often resistant to certain substitution patterns, the N-oxide is more amenable to both nucleophilic and electrophilic attack, making it a cornerstone intermediate.[1][2]

Its most prominent role is as a key precursor in the synthesis of proton pump inhibitors (PPIs), a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders.[3][4][5] This guide will elucidate the chemical properties and synthetic methodologies that make it indispensable for such applications.

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is the first step toward its successful application. 4-Chloro-2,3-dimethylpyridine N-oxide is typically a stable, crystalline solid at room temperature.

| Property | Value | Source(s) |

| CAS Number | 59886-90-7 | [6] |

| Molecular Formula | C₇H₈ClNO | [6][7] |

| Molecular Weight | 157.60 g/mol | [6][7] |

| Appearance | White to light yellow crystalline powder | [6][8] |

| Melting Point | 101-107 °C | [6][9][10] |

| IUPAC Name | 4-chloro-2,3-dimethyl-1-oxidopyridin-1-ium | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [10] |

| Storage | Store at 2-8°C | [6][11] |

Below is a 2D structural representation of the molecule.

Caption: 2D Structure of 4-Chloro-2,3-dimethylpyridine N-oxide.

Synthesis and Mechanistic Considerations

The preparation of 4-Chloro-2,3-dimethylpyridine N-oxide can be approached from several routes. A common and reliable method involves the chlorination of a 4-nitro precursor. This approach is favored because the nitro group is an excellent leaving group in nucleophilic aromatic substitution on an electron-deficient pyridine N-oxide ring.

Protocol: Synthesis from 4-Nitro-2,3-dimethylpyridine N-oxide

This protocol details a robust laboratory-scale synthesis. The rationale behind this choice is the high yield and purity often achieved.[12][13]

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitro-2,3-dimethylpyridine N-oxide (1.0 eq).

-

Add acetonitrile (CH₃CN) as the solvent, typically at a concentration of 0.3-0.5 M. Acetonitrile is chosen for its suitable boiling point and ability to dissolve the reactants.

-

Add sodium chloride (NaCl, ~3 eq) and benzyltributylammonium chloride (~0.05 eq) as a phase-transfer catalyst.

-

Finally, add concentrated hydrochloric acid (HCl, ~36%, ~1.2 volumes relative to acetonitrile).

Step 2: Reflux and Reaction Monitoring

-

Heat the suspension to reflux with vigorous stirring. The reaction is typically complete within 12-16 hours.

-

Causality: The high temperature provides the activation energy for the nucleophilic aromatic substitution. The phase-transfer catalyst facilitates the interaction between the aqueous HCl and the organic-soluble reactants.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/hexanes (1:1).[14] The disappearance of the starting material spot (4-nitro-2,3-dimethylpyridine N-oxide) indicates reaction completion.

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Carefully adjust the pH to ~9 using a 20% aqueous solution of sodium hydroxide (NaOH). This step neutralizes the excess acid and quenches the reaction.

-

The resulting mixture is extracted with dichloromethane (DCM). Perform the extraction three times to ensure complete recovery of the product.

-

Combine the organic phases and wash with brine to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The crude solid obtained is purified by recrystallization. Acetone or ethanol are effective solvents.[15]

-

Dissolve the crude product in a minimum amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the white to pale yellow crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified product under vacuum. A typical yield for this procedure is >85%.[12][13]

Caption: Workflow for the synthesis of 4-Chloro-2,3-dimethylpyridine N-oxide.

Structural Elucidation and Spectroscopic Profile

Confirming the structure and purity of the synthesized compound is paramount. The following are the expected spectroscopic characteristics for 4-Chloro-2,3-dimethylpyridine N-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale & Key Features |

| ¹H NMR | ~8.1-8.3 (d, 1H) | H6 proton, deshielded by adjacent N-oxide. |

| ~7.2-7.4 (d, 1H) | H5 proton. | |

| ~2.5 (s, 3H) | C2-Methyl group protons. | |

| ~2.3 (s, 3H) | C3-Methyl group protons. | |

| ¹³C NMR | ~148-150 | C2 carbon, attached to methyl and N-oxide. |

| ~140-142 | C4 carbon, attached to chlorine. | |

| ~138-140 | C6 carbon. | |

| ~125-127 | C5 carbon. | |

| ~123-125 | C3 carbon, attached to methyl. | |

| ~17-19 | C2-Methyl carbon. | |

| ~12-14 | C3-Methyl carbon. |

Note: Predicted shifts are based on data for analogous substituted pyridine N-oxides and may vary slightly depending on the solvent used (e.g., CDCl₃, DMSO-d₆).[9][16][17]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

-

~1250-1300 cm⁻¹: A strong, characteristic N-O stretching band. This peak is a key diagnostic feature for pyridine N-oxides.[7][12]

-

~800-850 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected [M+H]⁺: 158.03 (for C₇H₉ClNO⁺).

-

Key Fragmentation: A characteristic and diagnostic fragmentation pathway for N-oxides is the loss of the oxygen atom ([M-16]).[15][18][19] This "deoxygenation" can often be observed in the mass spectrum, providing strong evidence for the N-oxide functionality.

Applications in Pharmaceutical Synthesis: The Gateway to Proton Pump Inhibitors

The primary industrial application of 4-Chloro-2,3-dimethylpyridine N-oxide is as a crucial intermediate in the synthesis of rabeprazole, a widely prescribed proton pump inhibitor.[3][4][20] The chloro-substituent at the 4-position is readily displaced by nucleophiles, which is the key step in building the final drug molecule.

The following diagram illustrates the initial steps in the synthesis of Rabeprazole, highlighting the role of our title compound.

Caption: Role of 4-Chloro-2,3-dimethylpyridine N-oxide in Rabeprazole synthesis.

In this pathway, the chloro group is first displaced by 3-methoxypropanol in a nucleophilic aromatic substitution (SNAr) reaction.[20] Subsequently, the N-oxide is used to introduce a functional group at the 2-methyl position via a rearrangement reaction (e.g., with acetic anhydride), which is then converted to a chloromethyl group for coupling with the benzimidazole core.[3][4] This elegant synthetic strategy underscores the importance of the specific substitution pattern of 4-Chloro-2,3-dimethylpyridine N-oxide.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for laboratory safety. 4-Chloro-2,3-dimethylpyridine N-oxide is considered hazardous.

Hazard Identification: [18][21]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318/H319: Causes serious eye damage/irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions: [18][22][23]

-

P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area, such as a fume hood.

-

P280: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Recommended storage temperature is between 2-8°C to ensure long-term stability.[11]

Conclusion

4-Chloro-2,3-dimethylpyridine N-oxide is more than a simple chlorinated heterocycle; it is a strategically designed building block that enables complex molecular architecture. Its unique reactivity, conferred by the interplay between the N-oxide, chloro, and methyl substituents, has made it a valuable and indispensable intermediate in the pharmaceutical industry. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, is crucial for any scientist aiming to leverage its synthetic potential.

References

- Chem-Impex. (n.d.). 4-Chloro-2,3-dimethylpyridine-N-oxide.

- ChemicalBook. (n.d.). 4-Chloro-2,3-dimethylpyridine 1-oxide.

- ChemicalBook. (n.d.). 4-Chloro-2,3-dimethylpyridine 1-oxide synthesis.

- Biosynth. (n.d.). 4-Chloro-2,3-dimethylpyridine N-oxide | 59886-90-7.

- New Drug Approvals. (2013, October 23). Rabeprazole.

-

Buchardt, O. (1968). Mass spectral fragmentations of alkylpyridine N‐oxides. Organic Mass Spectrometry, 1(3), 321-330. Available at: [Link]

- ChemicalBook. (n.d.). Pyridine-N-oxide(694-59-7)IR1.

- Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020).

- Fisher Scientific. (2024, April 1). Safety Data Sheet.

- TCI Chemicals. (n.d.). 4-Chloro-2,3-dimethylpyridine N-Oxide | 59886-90-7.

- Guidechem. (n.d.). 4-Chloro-2,3-dimethylpyridine N-oxide (CAS No. 59886-90-7) SDS.

-

Dr. Reddy's Laboratories Ltd. (2005). Identification and synthesis of potential impurities of rabeprazole sodium. Pharmazie, 60(11), 814-818. Available at: [Link]

-

Kauppinen, R., et al. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Structural Chemistry, 24, 333-337. Available at: [Link]

- Klivon. (n.d.). 4-Chloro-2,3-dimethylpyridine N-Oxide | CAS Number 59886-90-7.

- Apollo Scientific. (n.d.). 4-Chloro-2,6-dimethylpyridine SDS.

-

Reddy, G. M., et al. (2009). An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities. Organic Process Research & Development, 13(2), 342-345. Available at: [Link]

- PubChem. (n.d.). 4-Chloro-2,3-dimethyl-1-oxidopyridin-1-ium.

-

Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090. Available at: [Link]

- Ranbaxy Laboratories Limited. (2009). Process for preparation of pyridinylmethylsulphinyl benzimidazole compounds and pyridine intermediates. (WO2009116072A2). Google Patents.

- ChemicalBook. (n.d.). 4-Chloro-2,3-dimethylpyridine 1-oxide Properties.

- ChemicalBook. (n.d.). 4-Chloropyridine N-oxide(1121-76-2) 13C NMR spectrum.

- ChemicalBook. (n.d.). 4-chloropyridine(626-61-9) 1H NMR spectrum.

- Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551.

-

Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Available at: [Link]

- Synquest Labs. (n.d.). 4-Chloro-2,3-dimethylpyridine N-oxide.

- Santa Cruz Biotechnology. (n.d.). 4-Chloro-2,3-dimethylpyridine N-Oxide | CAS 59886-90-7.

- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from University of Rochester, Department of Chemistry.

- ECHEMI. (n.d.). 4-Chloro-2,3-dimethylpyridine N-oxide Formula.

- Guidechem. (n.d.). How to synthesize 4-chloro-2,3-dimethylpyridine 1-exide - FAQ.

- Weickgenannt, A. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting, The Scripps Research Institute.

- Guidechem. (n.d.). 4-chloro-2,3-dimethylpyridine 1-exide - FAQ.

Sources

- 1. baranlab.org [baranlab.org]

- 2. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Pyridine-N-oxide(694-59-7) IR Spectrum [chemicalbook.com]

- 8. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. scispace.com [scispace.com]

- 14. Chromatography [chem.rochester.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 4-Chloropyridine N-oxide(1121-76-2) 13C NMR spectrum [chemicalbook.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. WO2009116072A2 - Process for preparation of pyridinylmethylsulphinyl benzimidazole compounds and pyridine intermediates - Google Patents [patents.google.com]

- 21. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]

- 22. Pyridine, 1-oxide [webbook.nist.gov]

- 23. pubs.acs.org [pubs.acs.org]

4-Chloro-2,3-dimethylpyridine molecular structure

An In-depth Technical Guide to the Molecular Structure and Reactivity of 4-Chloro-2,3-dimethylpyridine

This guide provides a comprehensive technical overview of 4-chloro-2,3-dimethylpyridine, a heterocyclic building block of significant interest to researchers and professionals in drug development and synthetic chemistry. We will delve into its core structural features, predictive spectroscopic signature, synthesis, and the fundamental reactivity that underpins its utility as a versatile chemical intermediate.

4-Chloro-2,3-dimethylpyridine is a substituted pyridine derivative. The pyridine ring, an aromatic heterocycle, is rendered electron-deficient by the electronegative nitrogen atom. This intrinsic electronic property is further modulated by the substituents: a chloro group at the 4-position and two methyl groups at the 2- and 3-positions.

The structural arrangement of these groups dictates the molecule's overall reactivity and physical properties. The chlorine atom at the C4 position is a key functional handle, serving as an excellent leaving group in nucleophilic aromatic substitution reactions. The adjacent methyl groups at C2 and C3 introduce steric bulk and have a modest electron-donating effect, which can influence reaction kinetics and the conformational preferences of downstream products.

Table 1: Physicochemical Properties of 4-Chloro-2,3-dimethylpyridine and its N-Oxide Precursor

| Property | 4-Chloro-2,3-dimethylpyridine (Predicted/Calculated) | 4-Chloro-2,3-dimethylpyridine N-Oxide (Experimental) |

| Molecular Formula | C₇H₈ClN | C₇H₈ClNO[1][2] |

| Molecular Weight | 141.60 g/mol | 157.60 g/mol [1][2] |

| CAS Number | Not consistently available; often referenced by its N-oxide. | 59886-90-7[1][2][3][4] |

| Appearance | Predicted to be a solid or oil at room temperature. | White to light yellow crystalline powder. |

| Melting Point | Not widely reported. | 101-107 °C.[2] |

Note: The deoxygenated form, 4-chloro-2,3-dimethylpyridine, is less common commercially than its N-oxide precursor, and thus its experimental physical data is not as widely documented.

Spectroscopic Signature: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C6, being ortho to the nitrogen, will be the most deshielded. The proton at C5 will appear slightly more upfield. They will show coupling to each other.

-

Methyl Protons: Two singlets in the aliphatic region (typically δ 2.0-2.5 ppm), corresponding to the two non-equivalent methyl groups at C2 and C3.

¹³C NMR: The carbon NMR spectrum should display seven signals:

-

Aromatic Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbons directly attached to the electronegative nitrogen (C2, C6) and chlorine (C4) will be significantly shifted.

-

Methyl Carbons: Two signals in the upfield region (δ 15-25 ppm).

Caption: Annotated structure of 4-chloro-2,3-dimethylpyridine.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecule will exhibit a distinct molecular ion peak (M⁺) at m/z 141. A characteristic isotopic peak (M+2) will appear at m/z 143 with approximately one-third the intensity of the M⁺ peak, which is definitive for a monochlorinated compound. Common fragmentation pathways would include the loss of a chlorine radical (Cl•) or a methyl radical (CH₃•).

Synthesis Pathway: From N-Oxide to Final Product

The most practical and literature-supported route to 4-chloro-2,3-dimethylpyridine is via the deoxygenation of its corresponding N-oxide, which is a more readily available commercial starting material.[5][6] The N-oxide itself is typically synthesized from 2,3-dimethylpyridine (2,3-lutidine).

Caption: General synthesis workflow for 4-chloro-2,3-dimethylpyridine.

Experimental Protocol: Catalytic Deoxygenation

The following protocol is a representative method adapted from modern catalytic procedures for the deoxygenation of pyridine N-oxides.[7][8] This method is favored for its chemoselectivity and avoidance of harsh stoichiometric reagents.

Objective: To synthesize 4-chloro-2,3-dimethylpyridine from 4-chloro-2,3-dimethylpyridine N-oxide.

Materials:

-

4-Chloro-2,3-dimethylpyridine N-oxide (1.0 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.03 eq)

-

1,1'-Bis(diphenylphosphino)ferrocene [dppf] (0.03 eq)

-

Triethylamine [Et₃N] (3.0 eq)

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

Inert Atmosphere: To a flame-dried reaction vessel (e.g., a microwave vial), add 4-chloro-2,3-dimethylpyridine N-oxide, Pd(OAc)₂, and dppf.

-

Seal and Purge: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

-

Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous acetonitrile followed by triethylamine via syringe.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 140-160 °C), either using a conventional oil bath or a microwave reactor, until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 4-chloro-2,3-dimethylpyridine.

Causality: The palladium/dppf system forms a catalytically active species. The N-oxide coordinates to the palladium center, and triethylamine acts as both a base and the terminal reductant (oxygen acceptor), facilitating the removal of the oxygen atom and regenerating the catalyst. This catalytic cycle avoids the over-reduction of the pyridine ring that can occur with harsher reducing agents.[7]

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary utility of 4-chloro-2,3-dimethylpyridine in drug development stems from its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom polarizes the ring, creating electron-deficient carbons at the C2, C4, and C6 positions. This makes the C4 position, bearing a good leaving group (Cl), an excellent electrophilic site for attack by nucleophiles.[9][10][11]

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: A nucleophile attacks the C4 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

This mechanism is highly favorable at the C4 (para) position because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance, providing significant stabilization.[12][13]

Caption: The two-step addition-elimination mechanism of SNAr.

This predictable and efficient reactivity makes 4-chloro-2,3-dimethylpyridine a valuable precursor for introducing diverse functionalities, such as alkoxy, amino, and thioether groups, onto the pyridine scaffold. This is precisely the strategy employed in the synthesis of proton pump inhibitors like Rabeprazole, where the chlorine atom is displaced by an alkoxide nucleophile in an early step of the synthesis.[5][14][15]

Conclusion

4-Chloro-2,3-dimethylpyridine is a structurally important heterocyclic compound whose value is defined by its electronic properties. While less common than its N-oxide derivative, its synthesis is straightforward via modern catalytic deoxygenation methods. Its molecular structure, characterized by an electron-deficient pyridine ring activated at the C4 position, makes it an ideal substrate for nucleophilic aromatic substitution. A thorough understanding of this structure and its resultant reactivity provides researchers and drug development professionals with a powerful tool for the rational design and synthesis of complex, biologically active molecules.

References

-

Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved January 2, 2026, from [Link]

-

Filo. (n.d.). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. Retrieved January 2, 2026, from [Link]

- den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.

-

Filo. (n.d.). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., OH-) but 3-chloropyridine does not? Retrieved January 2, 2026, from [Link]

-

New Drug Approvals. (2013). RABEPRAZOLE. Retrieved January 2, 2026, from [Link]

- An Efficient Synthesis of Rabeprazole Sodium. (2011). Asian Journal of Pharmaceutical Research, 1(1), 01-04.

-

ResearchGate. (2011). An efficient synthesis of rabeprazole. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloropyridine. Retrieved January 2, 2026, from [Link]

- Reddy, K. et al. (2005). Identification and synthesis of potential impurities of rabeprazole sodium. Pharmazie, 60(11), 813-816.

-

ResearchGate. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Retrieved January 2, 2026, from [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved January 2, 2026, from [Link]

-

Organic Chemistry Portal. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Retrieved January 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. Retrieved January 2, 2026, from [Link]

Sources

- 1. 4-Chloro-2,3-dimethylpyridine N-Oxide | CAS Number 59886-90-7 [klivon.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-CHLORO-2,3-DIMETHYLPYRIDINE 1-OXIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 59886-90-7|4-Chloro-2,3-dimethylpyridine 1-oxide|BLD Pharm [bldpharm.com]

- 5. asianjpr.com [asianjpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

- 8. Deoxygenation of Aza-aromatics [organic-chemistry.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 11. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. echemi.com [echemi.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. ingentaconnect.com [ingentaconnect.com]

Spectroscopic Characterization of 4-Chloro-2,3-dimethylpyridine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-2,3-dimethylpyridine, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for obtaining and interpreting key spectroscopic data.

Introduction: The Structural Significance of 4-Chloro-2,3-dimethylpyridine

4-Chloro-2,3-dimethylpyridine is a heterocyclic aromatic compound. The arrangement of a chlorine atom at the 4-position and two methyl groups at the 2- and 3-positions of the pyridine ring creates a unique electronic and steric environment. This substitution pattern can significantly influence the molecule's reactivity, binding affinity to biological targets, and overall physicochemical properties.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized 4-Chloro-2,3-dimethylpyridine. This guide will detail the application of four critical analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Chloro-2,3-dimethylpyridine, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Chloro-2,3-dimethylpyridine is expected to show distinct signals for the two aromatic protons and the two methyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent, as well as the electron-donating effect of the methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.0 - 7.3 | Doublet | ~5 - 6 |

| H-6 | ~8.0 - 8.3 | Doublet | ~5 - 6 |

| 2-CH₃ | ~2.3 - 2.6 | Singlet | N/A |

| 3-CH₃ | ~2.1 - 2.4 | Singlet | N/A |

Causality Behind Predicted Shifts:

-

Aromatic Protons (H-5 and H-6): The protons on the pyridine ring resonate in the aromatic region. H-6 is expected to be the most downfield signal due to its proximity to the electron-withdrawing nitrogen atom. H-5 will be upfield relative to H-6. The ortho-coupling between these two protons will result in a doublet for each signal.[1]

-

Methyl Protons (2-CH₃ and 3-CH₃): The two methyl groups will appear as singlets in the upfield region of the spectrum. The 2-CH₃ group, being closer to the nitrogen, may experience a slight downfield shift compared to the 3-CH₃ group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 - 160 |

| C-3 | ~130 - 135 |

| C-4 | ~145 - 150 |

| C-5 | ~120 - 125 |

| C-6 | ~148 - 152 |

| 2-CH₃ | ~20 - 25 |

| 3-CH₃ | ~15 - 20 |

Interpretation of Carbon Environments:

-

Aromatic Carbons: The carbons of the pyridine ring will resonate in the downfield region. C-2, C-4, and C-6 are expected to be the most downfield due to their direct attachment to or proximity to the electronegative nitrogen and chlorine atoms.

-

Quaternary Carbons (C-2, C-3, C-4): These carbons, which do not bear any protons, can be definitively assigned using 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two or three bonds.[1]

-

Methyl Carbons: The methyl carbons will appear at the most upfield positions in the spectrum.

Experimental Protocol for NMR Spectroscopy

A robust and self-validating protocol is crucial for acquiring high-quality NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity 4-Chloro-2,3-dimethylpyridine.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup and Data Acquisition:

-

The following parameters are recommended for a 400 MHz NMR spectrometer.

-

¹H NMR:

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Use a spectral width of approximately 12-15 ppm.

-

Employ a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Utilize proton decoupling to simplify the spectrum.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus.

-

Use a wider spectral width of approximately 200-220 ppm.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Analyze the coupling patterns to establish proton connectivity.

-

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 4-Chloro-2,3-dimethylpyridine is expected to show characteristic absorption bands for the aromatic ring, C-H bonds, and the C-Cl bond.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Methyl C-H | 2850 - 3000 | Stretching |

| Aromatic C=C & C=N | 1400 - 1600 | Ring Stretching |

| C-Cl | 600 - 800 | Stretching |

Interpretation of Key Absorptions:

-

Aromatic C-H Stretch: The presence of the pyridine ring will be indicated by weak to medium absorption bands just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: The methyl groups will give rise to absorptions in the 2850-3000 cm⁻¹ region.

-

Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (both C=C and C=N) will appear in the 1400-1600 cm⁻¹ region. The substitution pattern will influence the exact position and number of these bands.

-

C-Cl Stretch: A strong absorption band in the fingerprint region (600-800 cm⁻¹) is indicative of the carbon-chlorine bond.

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

For solid samples like 4-Chloro-2,3-dimethylpyridine, the thin solid film method is a rapid and reliable technique.[3][4]

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[4]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption peaks in the spectrum.

-

Correlate the observed absorption frequencies with known functional group vibrations to confirm the presence of the expected structural features.

-

Diagram: IR Sample Preparation (Thin Film)

Caption: Thin film sample preparation for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of 4-Chloro-2,3-dimethylpyridine is expected to show a distinct molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Interpretation |

| [M]⁺ | 141 | 143 | Molecular Ion |

| [M-CH₃]⁺ | 126 | 128 | Loss of a methyl radical |

| [M-Cl]⁺ | 106 | - | Loss of a chlorine radical |

Analysis of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a pair of peaks at m/z 141 and 143, corresponding to the two naturally occurring isotopes of chlorine (³⁵Cl and ³⁷Cl). The relative intensity of these peaks will be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.[5]

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for substituted pyridines include the loss of substituents. The loss of a methyl group (-15 amu) would result in fragment ions at m/z 126 and 128. The loss of a chlorine atom (-35 or -37 amu) would lead to a fragment ion at m/z 106.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like 4-Chloro-2,3-dimethylpyridine, as it combines the separation power of GC with the detection capabilities of MS.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]

-

-

GC-MS Instrument Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating pyridine derivatives.

-

Oven Program: A temperature gradient program is typically used to ensure good separation and peak shape. For example, start at 50-70°C, hold for 1-2 minutes, then ramp up to 250-280°C at a rate of 10-20°C/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Analyzer: Quadrupole or ion trap analyzers are commonly used.

-

Scan Range: A mass range of m/z 40-300 is typically sufficient to observe the molecular ion and key fragments.

-

-

-

Data Analysis:

-

Identify the peak corresponding to 4-Chloro-2,3-dimethylpyridine in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and confirm the isotopic pattern for chlorine.

-

Analyze the fragmentation pattern and compare it to predicted fragmentation pathways to support the structural assignment.

-

Diagram: GC-MS Logical Relationship

Caption: Logical flow of a GC-MS experiment.

Conclusion and Summary of Spectroscopic Data

The comprehensive spectroscopic analysis of 4-Chloro-2,3-dimethylpyridine, employing ¹H NMR, ¹³C NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. The combination of these techniques allows for the unambiguous determination of the connectivity of atoms, the nature of functional groups, and the overall molecular formula. The methodologies and predicted data presented in this guide offer a robust framework for researchers working with this and structurally related compounds.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 4-Chloro-2,3-dimethyl-1-oxidopyridin-1-ium. [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

- Stoltz, B. M., & Gellman, S. H. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(19), 4118–4121.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 59886-90-7|4-Chloro-2,3-dimethylpyridine 1-oxide|BLD Pharm [bldpharm.com]

- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

4-Chloro-2,3-dimethylpyridine: A Comprehensive Technical Guide to Reactivity and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Chloro-2,3-dimethylpyridine

4-Chloro-2,3-dimethylpyridine is a substituted pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its strategic value lies in the versatile reactivity of the chlorine atom at the 4-position of the pyridine ring. This position is activated towards both nucleophilic substitution and various transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of functional groups.

The pyridine core is a privileged scaffold in medicinal chemistry, and the specific 2,3-dimethyl substitution pattern, combined with the reactive C4-chloro handle, makes this molecule a key intermediate in the synthesis of high-value compounds, including proton pump inhibitors like Rabeprazole.[1] This guide provides an in-depth exploration of the chemical reactivity and stability of 4-Chloro-2,3-dimethylpyridine, offering field-proven insights and detailed protocols to aid researchers in its effective utilization.

Physicochemical and Safety Data

A foundational understanding of a reagent's properties is paramount for its safe and effective use in experimental design.

| Property | Value | Source(s) |

| CAS Number | 59886-90-7 (for N-Oxide) | [2][3] |

| Molecular Formula | C₇H₈ClNO | [2][3] |

| Molecular Weight | 157.60 g/mol | [2][4] |

| Appearance | White to Pale Yellow Crystalline Solid/Powder | [1][2][5] |

| Melting Point | 101-107 °C | [2][5] |

| Boiling Point | 338.5 °C (Predicted) | [1][5] |

| Storage Conditions | Store at 0-8°C | [2] |

Safety Profile: 4-Chloro-2,3-dimethylpyridine and its N-oxide are classified as hazardous. Researchers must consult the full Safety Data Sheet (SDS) before use. Key GHS hazard statements include:

-

Causes skin irritation (H315)[4]

-

Causes serious eye damage (H318)[4]

-

May cause respiratory irritation (H335)[4]

Synthesis of the Core Scaffold

The most common route to 4-Chloro-2,3-dimethylpyridine involves the synthesis and subsequent deoxygenation of its N-oxide precursor, 4-Chloro-2,3-dimethylpyridine N-oxide. The N-oxide is a crucial intermediate itself and is often prepared from 2,3-dimethylpyridine (2,3-Lutidine).[2][6]

Workflow for Synthesis of 4-Chloro-2,3-dimethylpyridine N-Oxide

The synthesis typically involves two key steps: N-oxidation of 2,3-dimethylpyridine, followed by nitration and then chlorination. An alternative, more direct chlorination of the N-oxide is also possible.

Caption: The two dominant reaction manifolds for 4-Chloro-2,3-dimethylpyridine.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, often metal-free method for functionalizing the pyridine ring. The reaction proceeds via a two-step addition-elimination mechanism, where the stability of the anionic intermediate (Meisenheimer complex) is key. [7][8]The pyridine nitrogen is crucial as it delocalizes the negative charge, stabilizing this intermediate.

Causality Behind Reactivity: Pyridines with leaving groups at the 2 or 4-positions are highly reactive towards nucleophiles because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom without disrupting aromaticity in all resonance structures. [8]This is not possible for a leaving group at the 3-position, making it significantly less reactive.

Typical Nucleophiles:

-

Alkoxides (R-O⁻): To form ether linkages.

-

Amines (R₂NH): To form C-N bonds.

-

Thiols (R-S⁻): To form thioethers.

[9]This protocol demonstrates the displacement of the chloride on the N-oxide, a reaction that proceeds via an analogous mechanism to the parent pyridine.

-

Reaction Setup: To a solution of 4-Chloro-2,3-dimethylpyridine N-oxide in a suitable solvent (e.g., THF, DMF, or the corresponding alcohol), add the desired alcohol (e.g., methanol, 3-methoxypropanol).

-

Base Addition: Add a suitable base (e.g., sodium hydroxide, potassium carbonate) to generate the alkoxide nucleophile in situ.

-

Heating: Heat the reaction mixture. The temperature is not critical and can range from 0°C to the boiling point of the solvent, typically between 25-140°C. [9]4. Monitoring and Workup: Monitor the reaction to completion. Upon completion, cool the mixture, quench with water, and extract the product with an organic solvent. Purify as necessary, typically via chromatography or crystallization.

Palladium-Catalyzed Cross-Coupling Reactions

For constructing more complex molecular architectures, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. [10][11]These reactions allow for the formation of C-C and C-N bonds with high functional group tolerance and predictability.

The Suzuki reaction couples the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl or vinyl-pyridine linkage. [12][13] Mechanism Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst into the C-Cl bond, followed by transmetalation with the activated boronic acid (in the presence of a base), and finally reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. [13][14]The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction, especially with less reactive aryl chlorides. [15]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction is one of the most powerful methods for forming aryl-amine bonds. [16]It couples the chloropyridine with a primary or secondary amine in the presence of a palladium catalyst and a strong base. [17] Mechanism Rationale: The mechanism is similar to the Suzuki coupling, but after oxidative addition, the amine coordinates to the palladium center. [16][18]A strong, non-nucleophilic base (like sodium tert-butoxide) is required to deprotonate the coordinated amine, forming a palladium-amido complex. [17]Reductive elimination then forges the C-N bond. Sterically hindered phosphine ligands (e.g., XPhos) are often essential for achieving high yields with challenging substrates like aryl chlorides. [17][19]

-

Inert Atmosphere: Charge a 2-necked flask with the palladium precatalyst (e.g., bis(dibenzylideneacetone)palladium(0), 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equiv.) under a nitrogen or argon atmosphere.

-

Solvent: Add anhydrous, degassed toluene. Stir the mixture at room temperature for 5-10 minutes.

-

Reagent Addition: Add 4-Chloro-2,3-dimethylpyridine (1.0 equiv.) followed by the desired amine (1.5 equiv.).

-

Reaction: Stir the resulting mixture at reflux (or a specified elevated temperature) for the required time (e.g., 6 hours), monitoring by TLC or GC.

-

Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

The Sonogashira coupling enables the synthesis of aryl-alkynes by reacting the chloropyridine with a terminal alkyne. [20]This reaction is uniquely co-catalyzed by both palladium and copper(I). [21] Mechanism Rationale: The palladium cycle proceeds similarly to other cross-couplings. Concurrently, the copper(I) salt reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. [22][23]This species then undergoes transmetalation with the Ar-Pd(II)-X complex, which is the rate-determining step. Subsequent reductive elimination yields the final coupled product. [23]While possible, coupling with aryl chlorides can be more challenging than with bromides or iodides and may require specific conditions. [24]

Stability and Degradation

While valued for its reactivity, understanding the stability of 4-Chloro-2,3-dimethylpyridine is crucial for storage, handling, and reaction design.

-

Thermal Stability: The compound is a solid with a relatively high melting point (101-107 °C), indicating good thermal stability under normal laboratory conditions. [2][5]It can be incorporated into polymers to enhance their thermal properties. [2]* Chemical Stability: As a halopyridine, it is generally stable to a range of conditions. However, its stability is context-dependent:

-

Strong Bases: It will react with strong nucleophilic bases (e.g., alkoxides, amides) via SNAr, as discussed. It is incompatible with strong bases like KOtBu if functional groups sensitive to them are present. [18] * Strong Acids: The pyridine nitrogen can be protonated under strongly acidic conditions, which can alter the electronic properties and reactivity of the ring.

-

Reductants: The C-Cl bond can be susceptible to reductive cleavage under certain conditions (e.g., catalytic hydrogenation, some cross-electrophile coupling conditions). [10]* Storage: The recommended storage condition is at 0-8°C to minimize potential degradation over long periods. [2]

-

Conclusion

4-Chloro-2,3-dimethylpyridine is a versatile and highly valuable reagent for drug discovery and development. Its reactivity is primarily dictated by the C4-chloro group, which can be readily functionalized through two major pathways: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. By understanding the underlying electronic principles and selecting the appropriate reaction conditions—including catalysts, ligands, and bases—researchers can effectively leverage this building block to construct complex molecular targets. Proper attention to its stability profile and handling requirements will ensure its successful application in the synthesis of novel chemical entities.

References

- WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides. Google Patents.

-

Method for synthesizing 4-chloro-pyridine. Eureka | Patsnap. Available from: [Link]

-

4-Chloro-2,3-dimethyl-1-oxidopyridin-1-ium. PubChem. Available from: [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). Available from: [Link]

-

Nucleophilic Substitution Reactions. SlidePlayer. Available from: [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available from: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

-

Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF. ResearchGate. Available from: [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available from: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available from: [Link]

-

Nucleophilic substitution reactions in pyridine. Química Organica.org. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

-

Sonogashira coupling. Wikipedia. Available from: [Link]

-

Sonogashira coupling. YouTube. Available from: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available from: [Link]

-

Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. National Institutes of Health (NIH). Available from: [Link]

-

Homogeneous Organic Reductant Based on 4,4'-tBu2-2,2'-Bipyridine for Cross-Electrophile Coupling. National Institutes of Health (NIH). Available from: [Link]

-

Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 4-Chloro-2,3-dimethyl-1-oxidopyridin-1-ium | C7H8ClNO | CID 9877446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2,3-dimethylpyridine 1-oxide | 59886-90-7 [amp.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. gacariyalur.ac.in [gacariyalur.ac.in]

- 8. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 9. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]

- 10. Homogeneous Organic Reductant Based on 4,4’-tBu2-2,2’-Bipyridine for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. jk-sci.com [jk-sci.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. youtube.com [youtube.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-2,3-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,3-dimethylpyridine is a halogenated derivative of pyridine, belonging to a class of heterocyclic compounds pivotal in the fields of pharmaceutical and agrochemical research. Its structural framework, featuring a pyridine ring substituted with a chlorine atom and two methyl groups, makes it a valuable intermediate in the synthesis of more complex molecules. Understanding the physical properties of this compound is fundamental for its purification, handling, and the optimization of reaction conditions in which it is a reactant or a product.

This guide provides a comprehensive overview of the key physical properties of 4-Chloro-2,3-dimethylpyridine. It is important to note that while extensive experimental data for this specific compound is not widely available in public literature, this guide outlines the standard, validated methodologies for determining these properties. The principles and protocols described herein are grounded in established analytical chemistry techniques, providing a robust framework for its characterization in a laboratory setting.

Core Physicochemical Properties

The initial step in characterizing any chemical compound involves determining its fundamental physicochemical properties. These values are crucial for identification, purity assessment, and predicting its behavior in various solvents and reaction conditions.

| Property | Value/Description | Source/Method |

| Molecular Formula | C₇H₈ClN | - |

| Calculated Molecular Weight | 141.60 g/mol | Calculation |

| Appearance | Not experimentally determined in the searched literature. Expected to be a liquid or a low-melting solid at room temperature, based on related compounds like 2-chloropyridine and various lutidines. | - |

| CAS Number | Not definitively assigned in the searched public databases. | - |

Note: The majority of commercially available data pertains to the related compound, 4-Chloro-2,3-dimethylpyridine N-oxide (CAS No. 59886-90-7), which possesses different physical properties.[1][2][3][4][5][6][7]

Experimental Determination of Physical Properties

The following sections detail the standard experimental protocols for determining the key physical properties of 4-Chloro-2,3-dimethylpyridine.

Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.

This method is the most common for determining the melting point of a solid organic compound.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample, tapping the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a rough estimate.

-